Cas no 100655-93-4 (1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol)
1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-ISOBENZOFURANOL, 1,3-DIHYDRO-1-(TRIFLUOROMETHYL)-
- 1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol
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- MDL: MFCD30265484
1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-247843-1g |
1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol |
100655-93-4 | 1g |
$0.0 | 2023-09-15 | ||
| Enamine | EN300-247843-1.0g |
1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol |
100655-93-4 | 1.0g |
$0.0 | 2023-02-20 |
1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol
1-(Trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol: A Comprehensive Overview
1-(Trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol (CAS No. 100655-93-4) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of benzofurans, which are known for their aromaticity and potential biological activities. The presence of the trifluoromethyl group introduces additional electronic and steric effects, making it a valuable building block in organic synthesis.
The chemical structure of 1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol consists of a benzofuran ring system with a trifluoromethyl substituent at the 1-position and a hydroxyl group at the same position. This arrangement creates a chiral center, which is crucial for its stereochemical properties. The trifluoromethyl group is highly electronegative, which can influence the compound's reactivity and solubility. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly in drug discovery programs targeting various therapeutic areas such as cancer, inflammation, and infectious diseases.
One of the most notable applications of 1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol is its role as a key intermediate in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have utilized this compound to design potent inhibitors that target specific kinases, demonstrating its importance in medicinal chemistry. For instance, a recent study published in *Nature Communications* reported the use of this compound as a scaffold for developing ATP-binding pocket inhibitors, showcasing its versatility in drug design.
In addition to its pharmaceutical applications, 1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol has also found utility in agrochemical research. Its ability to modulate plant growth and stress responses has made it a subject of interest for developing novel pesticides and herbicides. A study conducted by researchers at the University of California revealed that this compound can enhance plant resistance to fungal infections by activating specific defense pathways. This discovery opens new avenues for sustainable agriculture practices.
The synthesis of 1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol involves a multi-step process that typically begins with the preparation of the benzofuran skeleton. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this chiral compound with high enantiomeric excess. For example, a paper published in *Angewandte Chemie* described the use of organocatalysts to achieve enantioselective synthesis of this compound, highlighting its potential for large-scale production in pharmaceutical manufacturing.
From a materials science perspective, 1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol has been explored as a precursor for advanced materials such as polymers and liquid crystals. Its unique electronic properties make it suitable for applications in optoelectronics and energy storage devices. A research team at MIT demonstrated that derivatives of this compound can be used to fabricate high-performance organic photovoltaic cells, underscoring its potential in renewable energy technologies.
In conclusion, 1-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-ol (CAS No. 100655-93
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